2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyrimidine ring system, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with guanidine derivatives can yield the desired pyrrolopyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific kinases and other molecular targets.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell proliferation, apoptosis, and other critical biological processes .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: A close analog with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Another related compound with potential as a kinase inhibitor.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring system, exhibiting diverse biological activities.
Uniqueness: 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .
Biological Activity
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 1211537-59-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and specific biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C₈H₁₁N₃
- Molecular Weight : 149.19 g/mol
- CAS Number : 1211537-59-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes. Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines can be synthesized through various methods, including the use of specific catalysts and reagents to enhance yield and purity .
Anticancer Properties
Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a series of compounds related to pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit tumor cell proliferation. The results indicated that certain analogs demonstrated potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in purine biosynthesis .
Table 1: Inhibition Potency of Pyrrolo[3,4-d]pyrimidine Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 1 | 0.0227 | GARFTase inhibition |
Compound 2 | 0.0154 | FRα-mediated transport |
Compound 3 | 0.0301 | PCFT-mediated transport |
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrrolo[3,4-d]pyrimidine derivatives. Compounds have been shown to exhibit activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups in these compounds enhances their bactericidal effects .
Table 2: Antimicrobial Activity of Selected Pyrrolo Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 8 µg/mL |
Anti-inflammatory Effects
Pyrrolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties. In animal models, certain derivatives demonstrated significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .
Table 3: Anti-inflammatory Activity Comparison
Compound | % Inhibition at 4h | % Inhibition at 5h |
---|---|---|
Compound X | 43.17% | 40.91% |
Indomethacin | 47.72% | 42.22% |
Case Studies
- Anticancer Evaluation : A study focused on the evaluation of a novel series of pyrrolo[3,4-d]pyrimidines showed that compounds with a thienoyl side chain exhibited enhanced cytotoxicity against human tumor cells expressing folate receptors . The study concluded that these compounds could serve as potential candidates for further development in cancer therapy.
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various pyrrolo derivatives against clinical isolates of bacteria. The results highlighted the significance of structural modifications in enhancing antibacterial activity .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-2-8-10-4-6-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3 |
InChI Key |
QZSKCCGHFJFUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2CNCC2=N1 |
Origin of Product |
United States |
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